Nonyl carbamate

Description

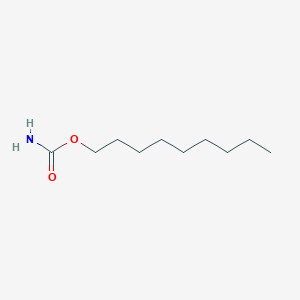

Nonyl carbamate is an organocarbamate derivative characterized by a carbamate group (–O(CO)NH–) attached to a nonyl (C₉H₁₉) alkyl chain. Carbamates are widely recognized for their stability, tunable pharmacokinetics, and diverse biological activities, including acetylcholinesterase (AChE) inhibition, herbicidal action, and use in drug design . The nonyl chain confers enhanced lipophilicity, influencing its solubility, membrane permeability, and environmental persistence .

Properties

CAS No. |

6319-49-9 |

|---|---|

Molecular Formula |

C10H21NO2 |

Molecular Weight |

187.28 g/mol |

IUPAC Name |

nonyl carbamate |

InChI |

InChI=1S/C10H21NO2/c1-2-3-4-5-6-7-8-9-13-10(11)12/h2-9H2,1H3,(H2,11,12) |

InChI Key |

ITCNMBZZNCMZMS-UHFFFAOYSA-N |

Canonical SMILES |

CCCCCCCCCOC(=O)N |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

Nonyl carbamate can be synthesized through several methods:

Alcoholysis of Carbamoyl Chlorides: This method involves reacting carbamoyl chlorides with nonyl alcohol under controlled conditions to form this compound.

Reaction with Chloroformates: This compound can also be prepared by reacting nonyl alcohol with chloroformates in the presence of a base.

Curtius Rearrangement: This method involves the rearrangement of acyl azides to isocyanates, which then react with nonyl alcohol to form this compound.

Industrial Production Methods

Industrial production of this compound typically involves the continuous synthesis method, which utilizes carbon dioxide and amines. This method is environmentally friendly and efficient, providing high yields of this compound .

Chemical Reactions Analysis

Types of Reactions

Nonyl carbamate undergoes various chemical reactions, including:

Hydrolysis: This compound can be hydrolyzed under acidic or basic conditions to produce nonyl alcohol and carbamic acid.

Oxidation: It can undergo oxidation reactions to form corresponding oxidized products.

Substitution: This compound can participate in substitution reactions, where the nonyl group can be replaced by other functional groups.

Common Reagents and Conditions

Hydrolysis: Typically performed using water and an acid or base catalyst.

Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

Hydrolysis: Nonyl alcohol and carbamic acid.

Oxidation: Oxidized derivatives of this compound.

Substitution: Substituted carbamate derivatives.

Scientific Research Applications

Nonyl carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of nonyl carbamate involves its ability to form stable carbamate linkages. These linkages can interact with various molecular targets, such as enzymes and receptors, through hydrogen bonding and other interactions . The carbamate functionality imposes conformational restrictions, enhancing its stability and effectiveness in biological systems .

Comparison with Similar Compounds

Comparison with Structural and Functional Analogues

Alkyl Chain Length Variations

The biological activity of carbamates is highly sensitive to alkyl chain length. For example:

- Octyl (C₈) vs. Nonyl (C₉) vs. Decyl (C₁₀) Carbamates: In salicylanilide N-alkylcarbamates, octylcarbamate (6f) exhibited an IC₅₀ of 32.1 µmol/L against AChE, while nonylcarbamate (6g) showed reduced activity (IC₅₀ = 43.9 µmol/L). Activity peaked with decylcarbamate (6h) (IC₅₀ = 21.8 µmol/L), indicating an optimal chain length for enzyme interaction . Longer chains (e.g., decyl) enhance hydrophobic interactions with target proteins, but excessive length (e.g., undecyl) may sterically hinder binding .

Table 1: AChE Inhibition by N-Alkylcarbamates

| Compound | Alkyl Chain | IC₅₀ (µmol/L) |

|---|---|---|

| 6f | Octyl (C₈) | 32.1 |

| 6g | Nonyl (C₉) | 43.9 |

| 6h | Decyl (C₁₀) | 21.8 |

Carbamate vs. Ester Derivatives

Carbamates generally outperform esters in biological stability and target affinity:

- Indanone-Chalcone Hybrids: Carbamate derivatives (e.g., para-Cl-substituted) showed superior AChE inhibition compared to ester analogues due to stronger hydrogen bonding with residues like Tyr70 and MET801 .

- Hydrolysis Resistance: Nonyl carbamate’s stability under alkaline conditions surpasses methyl carbamate, which degrades rapidly in basic environments .

Aryl-Substituted Carbamates

- Phenylcarbamates: Nonyl phenylcarbamate (CAS 33689-71-3) has a fusion enthalpy of 28.07 kJ/mol, reflecting its crystalline stability . In contrast, 3-Tolyl-N-methylcarbamate (CAS 1129-41-5) is a commercial insecticide with higher water solubility due to its methyl and toluyl groups .

Physicochemical and Environmental Properties

Stability and Degradation

- Hydrolysis: this compound degrades via chemical hydrolysis, with rates influenced by pH and temperature. Alkaline conditions accelerate cleavage of the carbamate bond .

- Photodegradation : Sunlight exposure promotes decomposition, particularly in aquatic environments .

- Microbial Metabolism: Soil and aquatic microbes metabolize carbamates into non-toxic amines and alcohols, though the nonyl chain may slow this process .

Table 2: Degradation Pathways of Carbamates

| Pathway | This compound | Methyl Carbamate |

|---|---|---|

| Alkaline Hydrolysis | Moderate | Rapid |

| Photodegradation | High | Moderate |

| Microbial Degradation | Slow | Fast |

Lipophilicity and Solubility

- The nonyl chain increases logP (octanol-water partition coefficient), enhancing membrane permeability but reducing aqueous solubility. This property makes this compound suitable for lipid-rich environments (e.g., cell membranes) but less ideal for systemic applications .

Toxicological and Environmental Considerations

- Endocrine Disruption Risk: While nonylphenol (a surfactant) is known for endocrine effects, this compound’s toxicity profile remains understudied. Structural analogues like decylcarbamate show low acute toxicity but require chronic exposure evaluations .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.